molecular formula C16H17BrN2O2S B8010867 N'-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide

N'-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide

Cat. No.: B8010867
M. Wt: 381.3 g/mol
InChI Key: UUGBSPPAROXPLX-VCHYOVAHSA-N
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Description

N’-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic chemistry . The compound is characterized by the presence of a bromophenyl group and a sulfonohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N’-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents used.

Chemical Reactions Analysis

N’-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c1-11-7-12(2)16(13(3)8-11)22(20,21)19-18-10-14-5-4-6-15(17)9-14/h4-10,19H,1-3H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGBSPPAROXPLX-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=CC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N/N=C/C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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